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molecular formula C9H10N2O2S B8454099 N-methyl-1H-indole-6-sulfonamide

N-methyl-1H-indole-6-sulfonamide

Cat. No. B8454099
M. Wt: 210.26 g/mol
InChI Key: JFJZUXBRSGEOTE-UHFFFAOYSA-N
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Patent
US04615966

Procedure details

A solution of 8.68 g (0.299 mol) of 5-bromo-6-methylsulfamoylindole in ethanol was degassed under nitrogen for 15 minutes. Then triethylamine (0.036 mol) was added and then 1.09 g of palladium catalyst. The mixture was hydrogenated (40 psi) for 3 hours. Thin layer chromatography (2.5% methanol/methylene chloride) showed the reaction was complete. The mixture was filtered to remove the catalyst and then concentrated under reduced pressure. The oil remaining was taken up in chloroform and concentrated under reduced pressure four times to remove traces of ethanol solvent. The oil was chromatographed on a silica gel column eluted with 2.5% methanol/methylene chloride. The golden solution was concentrated under vacuum to give an oil. The oil was mixed with water and a tan solid precipitated. After cooling overnight, the tan solid was isolated by vacuum filtration and then washed with water. The solid was allowed to dry and then crushed to a powder which was allowed to further dry. 5.76 g (91.2% by weight yield) of 6-methylsulfamoylindole was obtained. M/e 210 1H-NMR: (DMSO) δ7.859 (m,1H), 7.728 (d, 1H), 7.63 (t, 1H), 7.39 (dd,1H), 7.25 (q, 1H), 6.57 (t,1H), 2.37 (d,3H).
Name
5-bromo-6-methylsulfamoylindole
Quantity
8.68 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.036 mol
Type
reactant
Reaction Step Two
Name
methanol methylene chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.09 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[S:11](=[O:15])(=[O:14])[NH:12][CH3:13])[NH:7][CH:6]=[CH:5]2.C(N(CC)CC)C.CO.C(Cl)Cl.O>C(O)C.[Pd]>[CH3:13][NH:12][S:11]([C:10]1[CH:9]=[C:8]2[C:4]([CH:5]=[CH:6][NH:7]2)=[CH:3][CH:2]=1)(=[O:15])=[O:14] |f:2.3|

Inputs

Step One
Name
5-bromo-6-methylsulfamoylindole
Quantity
8.68 g
Type
reactant
Smiles
BrC=1C=C2C=CNC2=CC1S(NC)(=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.036 mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
methanol methylene chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO.C(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
1.09 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure four times
CUSTOM
Type
CUSTOM
Details
to remove traces of ethanol solvent
CUSTOM
Type
CUSTOM
Details
The oil was chromatographed on a silica gel column
WASH
Type
WASH
Details
eluted with 2.5% methanol/methylene chloride
CONCENTRATION
Type
CONCENTRATION
Details
The golden solution was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to give an oil
CUSTOM
Type
CUSTOM
Details
a tan solid precipitated
TEMPERATURE
Type
TEMPERATURE
Details
After cooling overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the tan solid was isolated by vacuum filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
to dry
CUSTOM
Type
CUSTOM
Details
crushed to a powder which

Outcomes

Product
Name
Type
product
Smiles
CNS(=O)(=O)C1=CC=C2C=CNC2=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.76 g
YIELD: CALCULATEDPERCENTYIELD 9.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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